molecular formula C11H13ClN2S B2748762 3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride CAS No. 1049769-51-8

3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride

Cat. No.: B2748762
CAS No.: 1049769-51-8
M. Wt: 240.75
InChI Key: YKIWDZZMCGAPJH-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride is a thiazole-derived compound featuring a 4-methylbenzyl substituent at the 3-position of the thiazol-2-imine ring. The molecule combines a planar thiazole heterocycle with a hydrophobic aromatic group, making it relevant in medicinal chemistry for targeting receptors or enzymes via hydrogen bonding (imine group) and π-π interactions (aromatic moiety) .

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-1,3-thiazol-2-imine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.ClH/c1-9-2-4-10(5-3-9)8-13-6-7-14-11(13)12;/h2-7,12H,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIWDZZMCGAPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CSC2=N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to 3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine Hydrochloride

Boc-Protected Glycine Ethyl Estr Ammonolysis and Thioamide Formation

A patent by CN104370851A outlines a four-step synthesis starting from Boc-glycine ethyl ester (Compound 1). Ammonolysis in saturated ammonia/isopropanol yields Boc-glycinamide (Compound 2, 68.2% yield), followed by thionation using Lawesson’s reagent in tetrahydrofuran to form Boc-aminoethionamide (Compound 3). Cyclization with bromoacetaldehyde in methanol at 60–120°C produces 2-N-Boc-aminomethyl-thiazole (Compound 4), which undergoes HCl/MeOH deprotection to yield the target hydrochloride.

Reaction Conditions

  • Ammonolysis : 20–60°C, 12–24 h, ammonia/protic solvent.
  • Thionation : Lawesson’s reagent (2.2 eq), THF, 20–80°C, 2–24 h.
  • Cyclization : Bromoacetaldehyde (1.5 eq), base (pyridine/Et₃N), 60–120°C.
  • Deprotection : 6M HCl/MeOH, rt–80°C, 1–4 h.

Schiff Base Condensation and Thiazoline Cyclization

An alternative route involves condensing 4-methylbenzylamine with thiourea derivatives. For example, refluxing 4-methylbenzylamine with 2-imino-1,3-thiazolidin-4-one in ethanol/acetic acid (1:1) forms the imine intermediate, followed by hydrochloric acid quench to precipitate the hydrochloride salt. This method mirrors protocols for analogous imine chelators, achieving 70–76% yields.

Key Parameters

  • Solvent : Ethanol/acetic acid (1:1), reflux, 6–8 h.
  • Acid Quench : Concentrated HCl added dropwise at 0°C.

Comparative Analysis of Synthetic Methods

Method Yield (%) Temperature Range (°C) Key Reagents Scalability
Boc-Protected 68.2 20–120 Lawesson’s reagent, Boc-glycine Industrial
Schiff Base 70–76 25–100 Ethanol/AcOH, thiourea Laboratory-scale

The Boc strategy offers superior scalability and intermediate stability, avoiding hazardous azide reagents. Conversely, Schiff base routes are cost-effective but require stringent pH control to prevent imine hydrolysis.

Structural and Spectroscopic Characterization

IUPAC Nomenclature and Molecular Formula

  • IUPAC Name : 3-[(4-Methylphenyl)methyl]-1,3-thiazol-2-imine hydrochloride.
  • Molecular Formula : C₁₁H₁₃ClN₂S.
  • Molecular Weight : 240.75 g/mol.

Spectroscopic Data

Fourier-Transform Infrared Spectroscopy (FTIR)
  • C=N Stretch : 1616–1622 cm⁻¹ (imine bond).
  • C-S-C Bend : 590–686 cm⁻¹ (thiazole ring).
  • N-H Stretch : 3337–3433 cm⁻¹ (amine hydrochloride).
Nuclear Magnetic Resonance (NMR)

Note: Experimental ¹H/¹³C NMR data for the target compound is unreported in available literature. Analogous thiazol-2-imines exhibit:

  • ¹H NMR (DMSO-d₆) : δ 2.30 (s, 3H, CH₃), 4.45 (s, 2H, CH₂), 7.15–7.30 (m, 4H, Ar-H).
  • ¹³C NMR : δ 21.1 (CH₃), 45.8 (CH₂), 129.5–137.2 (Ar-C), 165.4 (C=N).
Mass Spectrometry
  • ESI-MS : m/z 205.08 [M-Cl]⁺ (calc. 205.08 for C₁₁H₁₃N₂S).

Physicochemical Properties and Stability

Solubility Profile

  • Water : >50 mg/mL (hydrochloride salt).
  • Organic Solvents : Soluble in methanol, DMSO; sparingly soluble in ethyl acetate.

Thermal Stability

  • Melting Point : 180–183°C (decomposition).
  • Thermogravimetric Analysis (TGA) : 5% weight loss at 210°C.

Applications and Biological Activity

Antimicrobial Activity

Analogous thiazol-2-imine hydrochlorides exhibit moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). Chelation with transition metals (e.g., Cu²⁺, Zn²⁺) enhances potency by 2–4 fold.

Corrosion Inhibition

Schiff base thiazoles demonstrate 85–92% corrosion inhibition on mild steel in 1M HCl, attributed to adsorption via N and S heteroatoms. Surface coverage (θ) follows the Langmuir isotherm, with ΔG°ads ≈ -35 kJ/mol (physisorption).

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole and aromatic derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Thiazole derivatives, including 3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride, have been studied for their antimicrobial properties. Research indicates that thiazole compounds exhibit significant activity against a range of bacteria and fungi. For instance, a study found that thiazole derivatives demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Anticancer Properties
Thiazole-based compounds are also being investigated for their anticancer activities. The structural features of these compounds allow them to interact with biological targets involved in cancer progression. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of thiazole derivatives. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and neuroinflammation, which are key factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Materials Science

Synthesis of Functional Materials
The thiazole scaffold is utilized in the synthesis of functional materials with unique electronic and optical properties. For example, thiazole derivatives can serve as building blocks for organic semiconductors used in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has shown to enhance the conductivity and stability of these materials .

Dyes and Pigments
Thiazole compounds are also explored as dyes due to their vibrant colors and stability. The application of this compound in dye-sensitized solar cells (DSSCs) has been investigated, where it contributes to efficient light absorption and energy conversion processes .

Case Studies

StudyFocusFindings
Antimicrobial Study Evaluated the antibacterial properties of thiazole derivativesShowed significant inhibition against multiple bacterial strains
Cancer Research Investigated the effects on cancer cell linesInduced apoptosis and reduced cell viability in tested cancer cells
Material Development Explored the use of thiazole derivatives in organic electronicsEnhanced conductivity and stability in polymer blends

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Group

a) 3-[(Naphthalen-1-yl)methyl]-2,3-dihydro-1,3-thiazol-2-imine Hydrochloride (CAS 1172880-63-5)
  • Structure : Replaces the 4-methylphenyl group with a bulkier naphthalen-1-ylmethyl substituent.
  • Properties: Increased hydrophobicity and molecular weight (276.78 g/mol vs. ~255 g/mol for the target compound) due to the naphthyl group.
  • Applications : Listed as a building block by CymitQuimica, indicating utility in organic synthesis .
b) 5-[(3-Chloro-4-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine
  • Structure : Substitutes the 4-methylphenyl with a 3-chloro-4-methylphenyl group.
  • Molecular weight rises to ~270–280 g/mol .
  • Synthesis : Produced by American Elements in high-purity grades, suggesting robust synthetic protocols .
c) 4-(4-Methoxyphenyl)-N-aryl Derivatives
  • Structure : Features a 4-methoxyphenyl group and propenyl substituents (e.g., 3-(prop-2-en-1-yl)).
  • Pharmacology : Demonstrated potent angiotensin II receptor antagonism, with compound 3(5) showing efficacy comparable to valsartan in lowering blood pressure .

Pharmacological Activity Comparison

Compound Key Substituents Biological Activity (vs. Target Compound) Reference
Target Compound 4-Methylphenyl Limited data; inferred receptor-binding potential
3-(1-Naphthylmethyl) analog Naphthyl Building block; no direct activity reported
4-(4-Methoxyphenyl)-N-phenyl derivative Methoxyphenyl, propenyl High antihypertensive activity (valsartan-like)
3-Chloro-4-methylphenyl analog Chlorine, methyl Enhanced electrophilicity; stability in bulk production
a) Solubility and Stability
  • The target compound’s 4-methylphenyl group balances hydrophobicity and solubility better than the naphthyl analog, which may require DMF/water mixtures for crystallization .
  • Chlorine substitution improves stability under storage, as seen in bulk production by American Elements .

Biological Activity

3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of thiazoles known for their pharmacological properties, including antitumor, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, highlighting relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.

  • Chemical Formula : C11H12N2S·HCl
  • Molecular Weight : 240.75 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Research has demonstrated that thiazole derivatives exhibit significant antitumor activity. For instance, studies have shown that compounds with similar structures to this compound possess IC50 values in the low micromolar range against various cancer cell lines. The presence of electron-donating groups on the phenyl ring enhances cytotoxicity. The SAR indicates that modifications at positions 4 and 5 of the thiazole ring are crucial for optimizing antitumor efficacy .

CompoundCell Line TestedIC50 (µM)
Compound AA431 (epidermoid carcinoma)1.61 ± 1.92
Compound BJurkat (T-cell leukemia)1.98 ± 1.22
3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine HClHT29 (colorectal cancer)TBD

Antibacterial Activity

The compound also shows promising antibacterial properties. Studies have reported that thiazole derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

In vitro tests have indicated that similar thiazole compounds demonstrate minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin:

CompoundBacteria TestedMIC (µg/mL)
Compound CStaphylococcus aureus0.25
Compound DEscherichia coli0.50
3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine HClTBDTBD

Anti-inflammatory Activity

Thiazole derivatives have also been investigated for their anti-inflammatory effects. Preliminary studies suggest that these compounds inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation pathways. The structure of the thiazole ring appears to influence the degree of COX inhibition.

Case Studies

Several case studies highlight the biological activity of thiazole derivatives similar to this compound:

  • Antitumor Efficacy Study : A recent study evaluated a series of thiazole derivatives against multiple cancer cell lines. The results indicated that modifications on the phenyl group significantly enhanced cytotoxicity compared to unmodified analogs.
  • Antimicrobial Resistance Study : Research focused on the antibacterial potency of thiazoles revealed their effectiveness against resistant strains of bacteria, suggesting a potential role in combating antibiotic resistance.

Q & A

Q. What are the recommended synthetic routes for 3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride, and how can reaction intermediates be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted thioamides with α-halo ketones or aldehydes. For example, intermediates like 4-(chloromethyl)-2-methylthiazole ( ) can be synthesized via nucleophilic substitution. Optimization includes adjusting solvent polarity (e.g., ethanol or DMF) and temperature (60–80°C) to enhance yields. Intermediate purity should be confirmed via TLC or HPLC before proceeding to imine formation .

Q. How should researchers characterize the structural purity of this compound, and what analytical techniques are critical?

  • Methodological Answer : Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to confirm the thiazole ring protons (δ 6.5–7.5 ppm) and imine group (δ 8.0–8.5 ppm). IR spectroscopy can validate C=N stretching (1640–1680 cm1^{-1}). Elemental analysis (C, H, N, S) should match theoretical values within ±0.3%. Mass spectrometry (ESI-MS) confirms the molecular ion peak .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Store in airtight glass containers at –20°C in a desiccator to prevent hydrolysis of the imine group. Stability tests under accelerated conditions (40°C/75% RH for 1 month) should show <5% degradation via HPLC. Avoid exposure to light, as aromatic methyl groups may undergo photodegradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological interactions of this compound?

  • Methodological Answer : Use density functional theory (DFT) to calculate electron density maps, identifying nucleophilic sites (e.g., sulfur in the thiazole ring). For biological studies, dock the compound into target proteins (e.g., enzymes with thiazole-binding pockets) using AutoDock Vina. Validate predictions with in vitro assays, such as enzyme inhibition kinetics .

Q. What strategies resolve contradictions in spectroscopic data when novel derivatives are synthesized?

  • Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping signals. For example, NOESY can confirm spatial proximity between the 4-methylphenyl group and thiazole protons. If mass spectrometry disagrees with theoretical values, check for isotopic patterns or adduct formation .

Q. How can reactor design principles improve scalability for multi-step syntheses of this compound?

  • Methodological Answer : Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to enhance heat transfer and reduce side reactions. Use membrane separation ( ) to isolate intermediates. Kinetic studies (e.g., Arrhenius plots) can optimize residence time and temperature gradients for each step .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The thiazole ring’s electron-deficient nature facilitates Suzuki-Miyaura coupling with aryl boronic acids. Mechanistic studies (e.g., trapping intermediates with TEMPO) can confirm radical pathways. Monitor reaction progress via in-situ IR to detect Pd-catalyzed oxidative addition .

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